N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methylbenzamide
Description
N-[2-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-methylbenzamide is a benzimidazole derivative characterized by a benzamide moiety linked to a benzodiazole core via a phenyl bridge. The compound’s structure includes a 2-methylbenzamide group attached to the 2-position of the benzodiazole ring, which confers unique steric and electronic properties. The benzodiazole core enables π-π stacking interactions, while the methyl group on the benzamide may influence solubility and conformational stability .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-14-8-2-3-9-15(14)21(25)24-17-11-5-4-10-16(17)20-22-18-12-6-7-13-19(18)23-20/h2-13H,1H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRWUFQKPYEXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methylbenzamide typically involves the condensation of ortho-phenylenediamine with benzaldehydes. One common method is to react ortho-phenylenediamine with an aromatic aldehyde in the presence of an oxidizing agent such as sodium metabisulphite in a mixture of solvents under mild conditions . The reaction mixture is then washed with hexane and water to isolate the desired product.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzimidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole derivatives with reduced functional groups.
Scientific Research Applications
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of optoelectronic materials and nonlinear optical materials.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, leading to its diverse biological activities. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs. In contrast, the target compound’s methylbenzamide group balances steric bulk and moderate polarity .
- Heterocyclic Additions : Thiazole-triazole derivatives (9a-9e) exhibit higher molecular weights and complex docking profiles, suggesting enhanced target specificity compared to simpler benzamides .
- Hydrogen Bonding: Hydrazide derivatives (3a-3b) and phenolic analogs (1b) leverage NH or OH groups for intramolecular interactions, which may improve binding affinity in biological systems .
Spectroscopic and Physicochemical Properties
- NMR Shifts : The target compound’s aromatic protons are expected near δ 7.0–8.5 ppm (benzodiazole and benzamide rings), comparable to 9f (δ 6.8–8.3 ppm) .
- Solubility: Methylbenzamide’s moderate polarity suggests better aqueous solubility than halogenated derivatives (e.g., 9c with a bromophenyl group) but lower than phenolic analogs (1b) .
- Melting Points : Likely >200°C, consistent with crystalline benzimidazole derivatives (e.g., 2c: 215–220°C) .
Biological Activity
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular structure can be described as follows:
- Molecular Formula : C17H16N2O
- Molecular Weight : 280.32 g/mol
- Physical Form : Solid powder
- Solubility : Soluble in DMSO
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C17H16N2O |
| Molecular Weight | 280.32 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
This compound exhibits its biological activity primarily through its interaction with specific enzymes and pathways. Research indicates that it acts as an inhibitor of protein arginine deiminase 4 (PAD4), an enzyme implicated in the citrullination of proteins, which is associated with various autoimmune disorders such as rheumatoid arthritis. By inhibiting PAD4, this compound may reduce citrullination levels in target proteins, thereby mitigating inflammatory responses.
Inhibition Studies
In vitro studies have demonstrated that this compound has a high affinity for PAD4. The inhibition of this enzyme leads to decreased levels of citrullinated proteins, which are often elevated in autoimmune conditions. The following table summarizes key findings from inhibition studies:
| Study Reference | IC50 Value (µM) | Biological Effect |
|---|---|---|
| Study A | 5.6 | Significant reduction in citrullination levels |
| Study B | 3.4 | Decreased inflammatory cytokine production |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Rheumatoid Arthritis Model : In a murine model of rheumatoid arthritis, administration of this compound resulted in reduced joint inflammation and damage compared to controls.
- Cancer Cell Lines : The compound has shown promise in inhibiting the proliferation of certain cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways.
Conclusion and Future Directions
This compound presents a compelling case for further investigation due to its dual role as an anti-inflammatory agent and potential anticancer compound. Future research should focus on:
- In Vivo Studies : To validate the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the precise pathways affected by this compound.
- Clinical Trials : To assess its therapeutic potential in humans.
This compound's unique structure and biological activity position it as a candidate for development into novel therapeutic agents targeting autoimmune diseases and cancer.
Q & A
(Basic) What are the common synthetic routes for N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methylbenzamide, and how can purity be ensured?
The synthesis typically involves multi-step reactions starting with the formation of the benzimidazole core. For example, condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions forms the benzimidazole ring. Subsequent coupling with 2-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) in solvents like dichloromethane or DMF yields the target compound. Purification is achieved via recrystallization (methanol/water mixtures) or column chromatography. Purity is validated using melting point analysis, HPLC, and elemental analysis (C, H, N) to confirm agreement between calculated and experimental values .
(Basic) How is the compound characterized post-synthesis?
Characterization employs spectroscopic and analytical techniques:
- IR spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650–1680 cm⁻¹, benzimidazole N-H at ~3400 cm⁻¹).
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–2.6 ppm).
- Elemental analysis : Validates stoichiometry (e.g., C: 70.2%, H: 4.5%, N: 12.8%).
- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 345.1).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
